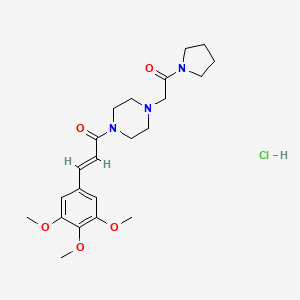
Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate is a complex organic compound with significant applications in various scientific fields
Preparation Methods
The synthesis of Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate involves multiple steps. The primary synthetic route includes the reaction of 4-(benzylmethylamino)aniline with diazonium salts to form the azo compound. This intermediate is then reacted with 1,2-dimethyl-1H-1,2,4-triazole to form the triazolium salt. Finally, the triazolium salt is combined with zinc chloride to form the tetrachlorozincate complex .
Chemical Reactions Analysis
Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: The compound is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate involves its interaction with molecular targets through its triazolium and azo groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application .
Comparison with Similar Compounds
Similar compounds to Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate include other triazolium-based azo compounds. the presence of the tetrachlorozincate complex makes this compound unique in terms of its chemical reactivity and potential applications. Some similar compounds include:
- Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium) dichlorozincate
- Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium) tetrachloromanganate .
Properties
CAS No. |
85068-41-3 |
|---|---|
Molecular Formula |
C36H42Cl4N12Zn |
Molecular Weight |
850.0 g/mol |
IUPAC Name |
N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-methylaniline;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C18H21N6.4ClH.Zn/c2*1-22(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-21-18-19-14-23(2)24(18)3;;;;;/h2*4-12,14H,13H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
YUZOSPIVUAJQPR-UHFFFAOYSA-J |
Canonical SMILES |
CN1C(=NC=[N+]1C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.CN1C(=NC=[N+]1C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


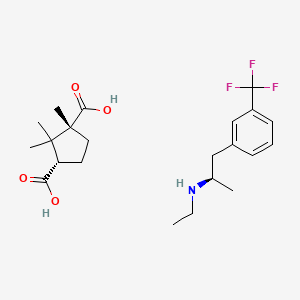
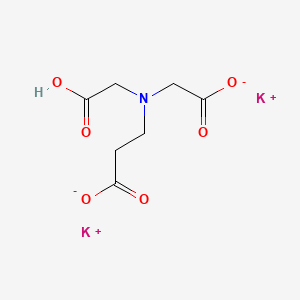

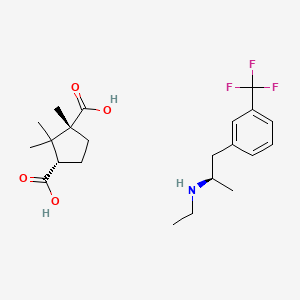

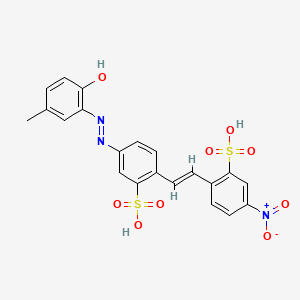
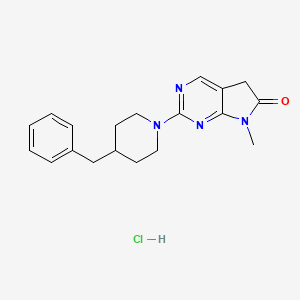
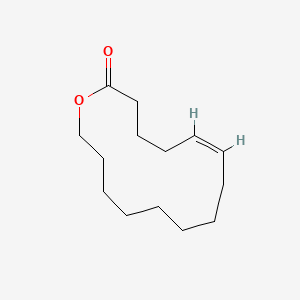
![Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12715562.png)

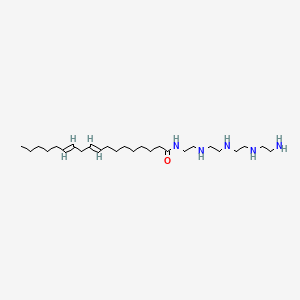
![(10E)-10-[3-(dimethylamino)propylidene]-4H-thieno[2,3-c][1]benzothiepine-8-carbonitrile;oxalic acid](/img/structure/B12715583.png)

